molecular formula C17H23N3O4S B2984694 tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate CAS No. 1286265-85-7

tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate

Cat. No.: B2984694
CAS No.: 1286265-85-7
M. Wt: 365.45
InChI Key: WSFZYYHRVOBIIT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a 4-cyanobenzenesulfonylamino substituent at position 4. This compound’s structure combines a sulfonamide linkage with a cyano-substituted aromatic ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[(4-cyanophenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)20-10-8-14(9-11-20)19-25(22,23)15-6-4-13(12-18)5-7-15/h4-7,14,19H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZYYHRVOBIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate typically involves the following steps:

  • Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to introduce the desired functional groups.

  • Introduction of Benzenesulfonylamino Group: The piperidine derivative is then treated with 4-cyanobenzenesulfonyl chloride to form the benzenesulfonylamino group.

  • Esterification: The resulting compound is esterified with tert-butyl alcohol to introduce the tert-butyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential as a pharmacological agent. It may interact with various biological targets and pathways, leading to potential therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to modulate biological processes makes it a candidate for the synthesis of new drugs.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key structural analogs, highlighting differences in substituents, molecular formulas, and functional groups:

Compound Name Substituent at Piperidine Position 4 Molecular Formula Molar Mass (g/mol) Key Functional Groups CAS Number
tert-Butyl 4-(4-cyanobenzenesulfonylamino)... 4-cyanobenzenesulfonylamino C17H23N3O4S 377.45 Sulfonylamino, Cyano Not Provided
tert-Butyl 4-(4-cyanophenylsulfonyl)... 4-cyanophenylsulfonyl C17H22N2O4S 350.43 Sulfonyl, Cyano 797750-44-8
tert-Butyl 4-amino-4-(pyridin-3-yl)... Amino, pyridin-3-yl C15H23N3O2 277.36 Amino, Pyridine 1707580-61-7
tert-Butyl 4-(phenylamino)... Phenylamino C16H24N2O2 276.38 Phenylamino Not Provided
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)... 4-Bromo-1H-pyrazol-1-yl C13H20BrN3O2 346.22 Bromopyrazole 877399-50-3
Key Observations:
  • Sulfonylamino vs. Sulfonyl: The target compound’s sulfonylamino group (R-SO2-NH-) introduces an additional hydrogen bond donor compared to the sulfonyl group (R-SO2-) in the analog from . This may enhance interactions with biological targets such as proteases or kinases .
  • Cyano Group Impact: The 4-cyanophenyl substituent increases molecular weight and polarity compared to phenyl () or pyridinyl () groups. The cyano group’s electron-withdrawing nature may improve metabolic stability but reduce aqueous solubility .
  • Heterocyclic Substituents : Analogs with pyridine () or bromopyrazole () substituents exhibit distinct electronic and steric properties. Bromine in ’s compound could facilitate further functionalization via cross-coupling reactions .

Physicochemical Properties

  • Physical State : The pyridinyl-substituted analog () is reported as a light yellow solid, suggesting that the target compound may also exhibit similar solid-state characteristics .
  • Solubility: Hydroxyl-containing analogs (e.g., tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate in ) are likely more hydrophilic than the target compound due to the absence of polar groups like sulfonamide or cyano .

Biological Activity

tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C16H24N2O2S
  • Molecular Weight : 320.44 g/mol
  • CAS Number : 301673-14-3

The compound features a piperidine ring substituted with a tert-butyl group and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific cytochrome P450 enzymes, particularly CYP2C19, which plays a significant role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects or increased toxicity .
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects by modulating inflammatory pathways. The sulfonamide group may enhance these properties by interacting with inflammatory mediators .

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits the proliferation of specific cancer cell lines, suggesting potential anticancer properties. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range .
  • Animal Models : In vivo studies using rodent models have shown that administration of the compound resulted in significant reductions in tumor size and weight compared to control groups. These findings indicate its potential as a therapeutic agent in oncology .

Data Tables

The following table summarizes key pharmacokinetic and pharmacodynamic properties observed in various studies:

PropertyValue
CYP Inhibition CYP2C19 (Inhibitor)
IC50 (MCF-7) 15 µM
IC50 (A549) 18 µM
Tumor Reduction (Rodents) 40% reduction
Bioavailability Moderate

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Drug Interaction Profile

Another study focused on the drug interaction profile of the compound, revealing that it acts as a substrate for P-glycoprotein but does not significantly inhibit other major transporters. This finding is crucial for assessing its safety and efficacy when used alongside other medications .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural integrity of tert-butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate?

  • Methodology :

  • GC-MS : Use split-mode injection (1:50 ratio) with an Agilent system, locking retention time to a reference compound (e.g., tetracosane at 9.258 minutes). Monitor base peaks at m/z 57, 83, and 93 for fragmentation patterns .
  • FTIR-ATR : Analyze the sample in the 4000–400 cm⁻¹ range with 4 cm⁻¹ resolution to identify functional groups like sulfonamide (–SO₂NH–) and cyano (–C≡N) .
  • HPLC-TOF : Validate molecular weight using exact mass measurements (theoretical vs. observed Δppm < 2) .
    • Data Interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., fluorophenylsulfonamido derivatives) to resolve ambiguities .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Handling Protocols :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Store in a dry, ventilated area away from heat/ignition sources, and maintain container integrity to prevent moisture absorption .
    • Emergency Measures :
  • For skin contact: Wash with soap/water; seek medical advice if irritation persists.
  • For inhalation: Move to fresh air and monitor for respiratory distress .
    • Waste Disposal : Segregate waste and consult certified biohazard disposal services .

Q. How can researchers synthesize tert-butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate?

  • Synthetic Route :

Intermediate Preparation : React 4-cyanobenzenesulfonyl chloride with 4-aminopiperidine in dichloromethane (DCM) using triethylamine as a base .

Boc Protection : Add di-tert-butyl dicarbonate (Boc₂O) to the amine under anhydrous conditions .

Purification : Isolate the product via silica gel chromatography (eluent: ethyl acetate/hexane gradient) .

  • Yield Optimization : Use catalytic DMAP to enhance acylation efficiency and monitor reaction progress by TLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during sulfonamide coupling?

  • Troubleshooting :

  • Solvent Selection : Replace DCM with THF or DMF to improve solubility of polar intermediates .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., sulfonamide hydrolysis) .
  • Catalyst Use : Introduce 4-dimethylaminopyridine (DMAP) to accelerate sulfonylation kinetics .
    • Validation : Compare yields and purity via HPLC-TOF and GC-MS to confirm optimization .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected FTIR peaks)?

  • Root Cause Analysis :

  • Impurity Identification : Use GC-MS to detect byproducts (e.g., unreacted starting materials or Boc-deprotected intermediates) .
  • Isotopic Labeling : Synthesize a deuterated analog to distinguish overlapping signals in NMR .
    • Cross-Validation : Perform 2D NMR (HSQC, HMBC) to assign ambiguous proton/carbon signals .

Q. How can researchers assess the compound’s potential in medicinal chemistry (e.g., kinase inhibition)?

  • Biological Screening :

  • In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Enzyme Assays : Test inhibitory activity against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
    • SAR Studies : Modify the cyanobenzenesulfonyl group to evaluate potency changes (e.g., replace –CN with –NO₂ or –CF₃) .

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